![molecular formula C8H4N2O B051131 Furo[2,3-c]pyridine-2-carbonitrile CAS No. 112372-12-0](/img/structure/B51131.png)
Furo[2,3-c]pyridine-2-carbonitrile
Übersicht
Beschreibung
Furo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached to the second carbon of the pyridine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of chalcones bearing specific substituents, followed by functional modifications. For instance, chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can undergo Claisen-Schmidt condensation, followed by sequential cyclizations to form the furo[2,3-c]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other substituents on the furo[2,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield furo[2,3-c]pyridine-2-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Furo[2,3-c]pyridine-2-carbonitrile has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of furo[2,3-c]pyridine-2-carbonitrile and its derivatives involves the interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit key enzymes like cyclin-dependent kinases (CDKs) and kinases involved in cancer cell proliferation. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting that these compounds disrupt critical cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-c]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another fused heterocyclic compound with a similar structure but different biological activities.
Pyrazolopyridine: A compound with a pyrazole ring fused to a pyridine ring, showing distinct pharmacological properties.
Pyridine-2-carbonitrile: A simpler compound with a single pyridine ring and a nitrile group, used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its fused ring system and the presence of the nitrile group, which contribute to its diverse reactivity and potential for therapeutic applications.
Biologische Aktivität
Furo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique fused ring system composed of a furan and a pyridine ring, with a nitrile group attached to the pyridine. This structure is believed to contribute significantly to its biological activity, particularly in drug discovery and development.
Target Interaction
This compound primarily targets Gram-positive bacteria. The compound operates through photodynamic ablation , which involves the generation of reactive oxygen species (ROS) upon light activation. These ROS induce oxidative stress in bacterial cells, leading to damage to proteins, lipids, and DNA, ultimately resulting in cell death.
Biochemical Pathways
Molecular docking studies have indicated strong binding affinities of this compound with several key biomolecules:
- Serine/threonine kinase AKT1
- Estrogen receptor alpha (ERα)
- Human epidermal growth factor receptor 2 (HER2)
These interactions suggest that the compound may have implications in cancer therapy due to its ability to inhibit crucial signaling pathways involved in cell proliferation and survival .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. Notably:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
In vitro studies have shown that these compounds can effectively reduce cell viability, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its photodynamic action against Gram-positive bacteria highlights its potential use as an antimicrobial agent. The generation of ROS plays a critical role in this activity, making it an attractive candidate for further development as an antimicrobial therapy.
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
Furo[2,3-b]pyridine | Fused heterocyclic | Anticancer, antimicrobial |
Pyrazolopyridine | Fused pyrazole-pyridine | Anticancer |
Pyridine-2-carbonitrile | Simple pyridine | Precursor for synthesis |
This compound stands out due to its unique fused ring structure and the presence of the nitrile group, which may enhance its reactivity and biological activity compared to simpler compounds .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activities associated with this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that furo[2,3-c]pyridine derivatives exhibit potent cytotoxic effects against MCF-7 and MDA-MB-231 cell lines with IC50 values indicating significant efficacy compared to standard chemotherapeutics.
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against a range of Gram-positive bacteria, showcasing its potential as a novel antimicrobial agent through photodynamic mechanisms.
- Molecular Docking Studies : These studies provided insights into the binding affinities of furo[2,3-c]pyridine derivatives with key receptors involved in cancer progression and survival pathways.
Eigenschaften
IUPAC Name |
furo[2,3-c]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIZNCADACKZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549934 | |
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-12-0 | |
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.